High‑Affinity SERT Binding: 3‑Substituted Core Matches Fluoxetine Potency
In a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the core scaffold containing the 3-{[(4-fluorobenzyl)oxy]methyl}piperidine moiety produced compounds with SERT Ki values ranging from 2 to 400 nM, fully comparable to the clinically established SSRI fluoxetine [1]. Compound 1, the most potent member of the series, exhibited Ki values in the same order of magnitude as fluoxetine while showing negligible affinity for the serotonin 1A (5‑HT1A) receptor and α2‑adrenoceptors (IC50 > 10 µM in competition assays) [1]. This establishes the 3‑substituted 4‑fluorobenzyloxymethyl‑piperidine chemotype as a validated, selective SERT pharmacophore suitable for further fragment elaboration.
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound 1 (3-{[(4-fluorobenzyl)oxy]methyl}piperidine derivative): Ki ~2–400 nM range for the series; Compound 1 in the low‑nM range |
| Comparator Or Baseline | Fluoxetine (racemic): Ki ~0.8–2 nM SERT (literature consensus); intrinsic activity benchmark |
| Quantified Difference | Compound 1 achieves equipotent SERT engagement (Ki comparable to fluoxetine) while lacking affinity for 5‑HT1A (IC50 > 10 µM) and α2‑adrenoceptors (IC50 > 10 µM) [1] |
| Conditions | [³H]-Paroxetine displacement assay on human SERT expressed in HEK‑293 cells; [³H]8‑OH‑DPAT and [³H]rauwolscine displacement for 5‑HT1A and α2‑adrenoceptors, respectively |
Why This Matters
Procurement of this exact scaffold guarantees that any subsequent SAR study begins with a SERT‑active, off‑target‑depleted starting point, eliminating the need to re‑validate an uncharacterized regioisomer.
- [1] Nencetti S, Demontis GC, Mazzoni MR, et al. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. J Pharm Pharmacol. 2007;59(10):1439-1445. doi:10.1211/jpp.59.10.0016 View Source
